molecular formula C14H14N2O4 B1487486 2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid CAS No. 1214661-19-4

2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid

Cat. No.: B1487486
CAS No.: 1214661-19-4
M. Wt: 274.27 g/mol
InChI Key: BBVQRMQSMLYXBD-UHFFFAOYSA-N
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Description

2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to an isoindole ring, which is further modified with a formamidoacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid typically involves multiple steps, starting with the formation of the isoindole core This can be achieved through a cyclization reaction of appropriate precursors, such as an aniline derivative and a diketone The cyclopropyl group is then introduced through a cyclopropanation reaction, often using a Simmons-Smith reagent

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The isoindole ring can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can be performed on the carbonyl groups within the compound.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the isoindole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction can produce alcohols or amines.

  • Substitution: : Substitution reactions can yield various derivatives of the isoindole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of biological processes and the development of new drugs.

Medicine

The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets suggests it could be used in the treatment of various diseases.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Indole Derivatives: : Compounds containing the indole nucleus, such as tryptophan and serotonin, share structural similarities with this compound.

  • Isoindole Derivatives: : Other isoindole derivatives, such as isoindoline and isoindolone, have similar core structures.

Uniqueness

2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid is unique due to its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological activities, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[(2-cyclopropyl-3-oxo-1H-isoindole-1-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c17-11(18)7-15-13(19)12-9-3-1-2-4-10(9)14(20)16(12)8-5-6-8/h1-4,8,12H,5-7H2,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVQRMQSMLYXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(C3=CC=CC=C3C2=O)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid
Reactant of Route 2
2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid
Reactant of Route 3
2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid
Reactant of Route 5
2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid
Reactant of Route 6
2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid

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